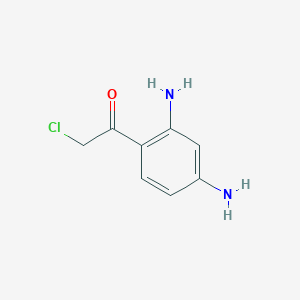

2-Chloro-1-(2,4-diaminophenyl)ethanone

Description

Properties

CAS No. |

163595-54-8 |

|---|---|

Molecular Formula |

C8H9ClN2O |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-chloro-1-(2,4-diaminophenyl)ethanone |

InChI |

InChI=1S/C8H9ClN2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,10-11H2 |

InChI Key |

AMEYPXQPBKGNSF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)N)C(=O)CCl |

Canonical SMILES |

C1=CC(=C(C=C1N)N)C(=O)CCl |

Synonyms |

Ethanone, 2-chloro-1-(2,4-diaminophenyl)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Intermediate in Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of complex pharmaceuticals. Its structure allows for further functionalization, making it a versatile building block in drug discovery and development. The presence of both chloro and amino groups facilitates various chemical reactions such as nucleophilic substitution and coupling reactions.

Reactivity and Functionalization

The ketone group (C=O) in 2-Chloro-1-(2,4-diaminophenyl)ethanone is reactive towards nucleophiles, which can lead to the formation of diverse derivatives. This characteristic is critical in the synthesis of biologically active compounds. For example, reactions with amines can yield substituted amides or other nitrogen-containing heterocycles.

Industrial Applications

Detection and Neutralization

The compound has been identified as a neutralizing agent for organic solvents, making it useful in various industrial applications. Its ability to react with solvent vapors can enhance safety protocols in chemical manufacturing environments.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminoacetophenone | Amino group on an aromatic ring | Lacks chloro substituent |

| 2-Chloroacetophenone | Chloro substituent but lacks amino group | More reactive due to absence of amino group |

| N-(4-Aminophenyl)acetamide | Contains both amine and acetamide groups | Different functional group leading to distinct reactivity |

| 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone | Hydroxy groups enhance reactivity | Potential antioxidant properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Toxicity and Substrate Limitations

- Substrate inhibition occurs in 2-chloro-1-(2,4-dichlorophenyl)ethanone at concentrations >2.5 g/L due to cellular toxicity, reducing yields to 65.12% .

Industrial Relevance

- The dichlorophenyl derivative is prioritized for antifungal production due to high enantioselectivity (>99.9% ee) . Fluorinated analogs (e.g., difluorophenyl ethanone) are niche intermediates for fluconazole but lack biocatalytic optimization .

Research Findings and Challenges

- Biocatalyst Stability : Acinetobacter sp. ZJPH1806 maintains activity across 25–50°C for the dichlorophenyl compound, but yield drops at >40°C .

- Solubility Enhancers: Cyclodextrins improve yields in dichlorophenyl ethanone reductions (e.g., 75% yield with methylated-β-cyclodextrin) but are unnecessary for pyrrole-based analogs .

- Structural-Activity Relationships : Chlorine substituents enhance electrophilicity, favoring nucleophilic attack in antifungal intermediates, while methyl or methoxy groups reduce reactivity .

Q & A

Q. What synthetic routes are commonly employed to synthesize 2-Chloro-1-(2,4-diaminophenyl)ethanone?

The compound can be synthesized via the Houben-Hoesch reaction, where resorcinol undergoes Friedel-Crafts acylation catalyzed by zinc chloride. Subsequent hydrolysis yields the intermediate 2-chloro-1-(2,4-dihydroxyphenyl)ethanone, which can be further functionalized through aldol condensation with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under basic conditions . Optimization of reaction parameters, such as solvent choice (e.g., ether or ethanol) and temperature (0°C for acylation), is critical for yield and purity.

Q. How is this compound characterized in academic research?

Spectroscopic methods include:

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch for diaminophenyl groups). Sample preparation involves 5–10% solutions in CCl₄ or CS₂ for specific wavelength ranges .

- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight via parent ion detection. NIST databases provide reference fragmentation patterns .

- NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 6.5–7.5 ppm) and ketone carbonyl signals (δ 190–210 ppm) .

Advanced Research Questions

Q. How can glycerol concentration be optimized in biocatalytic reductions of this compound?

In asymmetric reductions mediated by Acinetobacter sp. ZJPH1806, glycerol acts as a co-solvent and co-factor regenerator. Experimental data show a yield increase from 5% to 20% (w/v) glycerol, peaking at 59.3% yield. Beyond 20%, viscosity impedes mass transfer, reducing efficiency. For example, at 25% glycerol, yield drops by ~15% due to diffusion limitations .

Q. How do pH and ionic strength affect yield and stereoselectivity in microbial reductions?

- pH : The enzyme activity center’s dissociation state depends on pH. For Acinetobacter sp. ZJPH1806, a pH range of 6.0–8.0 maintains >99.9% enantiomeric excess (ee), but yield varies significantly. Maximum yield (56.2%) occurs at pH 7.6 .

- Ionic Strength : Phosphate buffer ionic strength (0.05–0.2 M) has negligible impact on yield at pH 7.6, suggesting enzyme adaptability to ionic environments .

- Contradictions : Guo et al. reported optimal pH 5.5 for Acinetobacter sp. SC13874, highlighting strain-specific enzyme behavior .

Q. How can researchers resolve contradictory data on optimal reaction conditions across studies?

Discrepancies (e.g., pH optima between studies) arise from microbial strain differences, substrate specificity, or assay conditions. To address this:

- Compare enzyme kinetics (Km, Vmax) under standardized conditions.

- Conduct cross-validation using immobilized enzymes or purified carbonyl reductase .

Q. What is the role of co-solvents like cyclodextrins in enhancing reaction efficiency?

Cyclodextrins (e.g., methylated-β-cyclodextrin) improve substrate solubility and stabilize enzymes. In Candida saturnus ZJPH1807-mediated reductions, cyclodextrin increases yield by 20–25% by forming inclusion complexes with hydrophobic substrates .

Q. How does temperature influence catalytic activity and stability?

For Acinetobacter sp. ZJPH1806, yields remain stable (55–59%) between 25–40°C, with ee >99.9%. At 50°C, yield drops by ~30% due to enzyme denaturation. Thermostable mutants or enzyme immobilization can mitigate thermal instability .

Key Recommendations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.